molecular formula C10H10S B110530 2-Ethylbenzo[b]thiophene CAS No. 1196-81-2

2-Ethylbenzo[b]thiophene

Cat. No.: B110530
CAS No.: 1196-81-2
M. Wt: 162.25 g/mol
InChI Key: JAABUGUCYZQMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbenzo[b]thiophene is an organic compound with the molecular formula C₁₀H₁₀S. It is a derivative of benzo[b]thiophene, where an ethyl group is attached to the second carbon of the thiophene ring. This compound is known for its applications in organic synthesis and its presence in various industrial processes .

Scientific Research Applications

Safety and Hazards

While specific safety data for 2-Ethylbenzo[b]thiophene is not available, it’s important to handle all chemical substances with care. Always follow safety guidelines and use appropriate personal protective equipment .

Future Directions

Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the alkylation of benzo[b]thiophene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are favored for their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Ethylbenzo[b]thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the second position enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-ethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABUGUCYZQMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 8.9 mmoles, 5.3 ml), iodoethane (8.9 mmoles, 0.72 ml) and THF (20 ml). 1.2 g (99%) of a yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzo[b]thiophene
Reactant of Route 2
2-Ethylbenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
2-Ethylbenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
2-Ethylbenzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
2-Ethylbenzo[b]thiophene
Reactant of Route 6
Reactant of Route 6
2-Ethylbenzo[b]thiophene
Customer
Q & A

Q1: What is the significance of the fragmentation pattern of 2-ethylbenzo[b]thiophene under electron-impact mass spectrometry?

A1: The fragmentation pattern of the [M-H]+ ions of this compound observed in mass spectrometry closely resembles that of related phosphorin derivatives like 2-phosphanaphthalene. [] This similarity, along with other spectral data, suggests that these phosphorin derivatives, despite containing a phosphorus atom, exhibit aromatic behavior under electron-impact conditions, similar to their carbon and nitrogen analogues. [] This understanding is crucial for the structural characterization and analysis of such compounds.

Q2: How does the presence of this compound units influence the properties of diarylethenes?

A2: While the provided research doesn't directly investigate this compound in the context of diarylethenes, it highlights the impact of structural modifications on these photoswitchable molecules. [] The research focuses on diarylethenes incorporating oxidized 2-alkylbenzothiophen-3-yl units, demonstrating how asymmetry and "push-pull" substituents can significantly affect their photochemical properties, including fluorescence, photoswitching efficiency, and fatigue resistance. [] Although the specific influence of a 2-ethyl group isn't discussed, this study underscores the importance of understanding structure-property relationships in designing diarylethenes for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.